N-[4-(allyloxy)benzyl]-3-nitroaniline
Description
Properties
IUPAC Name |
3-nitro-N-[(4-prop-2-enoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-10-21-16-8-6-13(7-9-16)12-17-14-4-3-5-15(11-14)18(19)20/h2-9,11,17H,1,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAYVIZRICMXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
- Core structure : 3-Nitroaniline (C₆H₆N₂O₂), a nitro-substituted aromatic amine.
- Substituent : A 4-(allyloxy)benzyl group (-CH₂-C₆H₄-O-CH₂-CH=CH₂) attached to the amine nitrogen.
- Molecular formula : C₁₆H₁₆N₂O₃ (calculated based on substituents and core structure).
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects :
- Allyloxy vs. Benzyl : The allyloxy group introduces unsaturation (C=C), enabling participation in Diels-Alder reactions or radical polymerization, unlike the inert benzyl group in N-benzyl-3-nitroaniline .
- Benzotriazolyl vs. Allyloxy : The benzotriazolyl group in enhances thermal stability and coordination capacity, whereas the allyloxy group prioritizes reactivity .
- Methoxycarbonyl vs. Nitro : Electron-withdrawing nitro groups (in the target compound) reduce aromatic ring electron density compared to methoxycarbonyl substituents, affecting electrophilic substitution patterns .
Reactivity and Applications :
- The target compound’s allyloxy group may find use in photoresist polymers or crosslinking agents due to its unsaturated bond .
- In contrast, the benzotriazolylmethyl derivative is suited for metal surface protection, leveraging its heterocyclic stability.
Research Findings and Data
Thermal and Solubility Trends:
- N-Benzyl-3-nitroaniline : Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nonpolar benzyl group.
- N-(4-Methoxybenzyl)-4-(methoxycarbonyl)-2-nitroaniline : Higher solubility in methanol and ethanol, attributed to methoxy groups.
- Target Compound: Predicted to have intermediate solubility, balancing polar nitro and nonpolar allyloxy groups.
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis conditions for N-[4-(allyloxy)benzyl]-3-nitroaniline?
- Methodology : The synthesis involves multi-step organic reactions, typically starting with the functionalization of the benzyl group followed by nitro group introduction. Key steps include:
- Protection of reactive sites : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation during allyloxy group attachment .
- Coupling reactions : Controlled temperatures (40–60°C) and anhydrous solvents (e.g., DMF) to ensure high yields .
- Nitro group introduction : Nitration under acidic conditions, monitored via TLC or HPLC to track intermediates .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyloxy and nitro group positions) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?
- Side Reactions :
- Nitro Group Reduction : Accidental reduction to amine under reductive conditions. Mitigate by avoiding catalytic hydrogenation unless intentional .
- Allyloxy Cleavage : Acidic or basic conditions may hydrolyze the allyl ether. Use pH-neutral solvents and mild temperatures .
- Preventative Measures :
- Reagent Purity : Use freshly distilled solvents to avoid moisture-induced side reactions .
- Stepwise Monitoring : Employ HPLC at each stage to isolate intermediates and terminate reactions before side products dominate .
Advanced Research Questions
Q. How can researchers determine the biological targets and mechanisms of action for this compound in pharmacological studies?
- Methodology :
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ values) via fluorometric assays or surface plasmon resonance (SPR) .
- Computational Docking : Predict binding modes using software like AutoDock, validated by mutagenesis studies on suspected receptor sites .
- Data Interpretation : Cross-reference with structurally similar compounds (e.g., ’s benzamide derivatives) to hypothesize shared pathways (e.g., kinase inhibition) .
Q. What strategies resolve contradictions in reported reactivity data for this compound under varying conditions?
- Approach :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify outlier conditions .
- Comparative Reactivity Studies : Benchmark against nitroaniline derivatives (e.g., ’s nitrosoanilines) to isolate electronic effects of the allyloxy group .
Q. How to design experiments to assess the compound’s stability under different storage conditions?
- Protocol :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term degradation .
- Analytical Endpoints : Monitor nitro group integrity (via FTIR) and allyloxy cleavage (via GC-MS) at regular intervals .
- Data Table :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
